Cgh 2466 dihydrochloride

Anti-inflammatory Leukocyte biology Cytokine inhibition

Single-target adenosine antagonists, PDE4 inhibitors, or p38 MAPK inhibitors alone cannot recapitulate the functional anti-inflammatory potency of CGH 2466 dihydrochloride. This theophylline-derived tool compound addresses the gap through validated multi-target pharmacology: • Combined adenosine A1, A2B, A3 antagonism (IC50 = 19, 21, 80 nM) plus p38α/β (IC50 = 187, 400 nM) and PDE4D (IC50 = 22 nM) inhibition • Functional leukocyte assay potency of 30-50 nM, outperforming cilomilast, SB203580, and CGS15943 by 2.4- to >200-fold • In vivo efficacy validated at 3-10 mg/kg (oral/intranasal) in murine airway inflammation models

Molecular Formula C14H11Cl4N3S
Molecular Weight 395.1 g/mol
Cat. No. B1662603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCgh 2466 dihydrochloride
Synonyms4-(3,4-Dichlorophenyl)-5-(4-pyridinyl)-2-thiazolamine dihydrochloride
Molecular FormulaC14H11Cl4N3S
Molecular Weight395.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=C(SC(=N2)N)C3=CC=NC=C3)Cl)Cl.Cl.Cl
InChIInChI=1S/C14H9Cl2N3S.2ClH/c15-10-2-1-9(7-11(10)16)12-13(20-14(17)19-12)8-3-5-18-6-4-8;;/h1-7H,(H2,17,19);2*1H
InChIKeyWHXRCTIBFLXKFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CGH 2466 Dihydrochloride: Multi-Target Adenosine Antagonist with PDE4 and p38 MAPK Inhibition for Asthma and COPD Research


CGH 2466 dihydrochloride is a combined adenosine receptor antagonist and enzyme inhibitor developed by Novartis for preclinical investigation in respiratory inflammatory diseases [1]. The compound antagonizes adenosine A1, A2B, and A3 receptors (IC50 = 19 ± 4, 21 ± 3, and 80 ± 14 nM, respectively) while additionally inhibiting p38 mitogen-activated protein kinase (p38α IC50 = 187 ± 18 nM; p38β IC50 = 400 ± 38 nM) and phosphodiesterase type 4D (PDE4D IC50 = 22 ± 5 nM) [2]. This polypharmacological profile distinguishes CGH 2466 from single-target agents and positions it as a theophylline-derived analog with enhanced anti-inflammatory potency in both in vitro and in vivo models of airway inflammation [2].

Why CGH 2466 Dihydrochloride Cannot Be Substituted with Single-Target Adenosine Antagonists, PDE4 Inhibitors, or p38 MAPK Inhibitors


Substituting CGH 2466 with a single-target adenosine antagonist, a selective PDE4 inhibitor, or a p38 MAPK inhibitor fails to recapitulate its functional anti-inflammatory potency. The primary discovery paper demonstrates that despite similar individual target potencies, CGH 2466 inhibited cytokine and oxygen radical production by human peripheral blood leukocytes more potently (IC50 = 30–50 nM) than the standard p38 inhibitor SB203580 (30 nM to >1 μM), the PDE4 inhibitor cilomilast (120–400 nM), and the broad-spectrum adenosine antagonist CGS15943 (>10 μM) [1]. In vivo, CGH 2466 (3–10 mg/kg, oral or intranasal) inhibited ovalbumin- and LPS-induced airway inflammation in mice more potently than single-target receptor antagonists or enzyme inhibitors used alone [1]. These data establish that CGH 2466's combined multi-target engagement produces functional synergy not achievable with individual component inhibitors, making substitution scientifically invalid for researchers aiming to reproduce its specific pharmacological outcomes.

CGH 2466 Dihydrochloride: Head-to-Head Comparative Evidence Against Key Comparators in Inflammatory Models


Superior Leukocyte Cytokine Inhibition: CGH 2466 vs. SB203580, Cilomilast, and CGS15943

In a direct comparative assessment using human peripheral blood leukocytes, CGH 2466 inhibited cytokine and oxygen radical production with an IC50 range of 30–50 nM [1]. Under identical experimental conditions, the standard p38 MAPK inhibitor SB203580 exhibited an IC50 range of 30 nM to >1 μM, the PDE4 inhibitor cilomilast showed IC50 values of 120–400 nM, and the broad-spectrum adenosine receptor antagonist CGS15943 required concentrations >10 μM to achieve comparable inhibition [1].

Anti-inflammatory Leukocyte biology Cytokine inhibition

Enhanced In Vivo Airway Anti-Inflammatory Efficacy: CGH 2466 vs. Single-Target Agents

In murine models of airway inflammation, CGH 2466 administered orally or locally into the lungs at 3–10 mg/kg produced greater inhibition of ovalbumin- and lipopolysaccharide-induced inflammatory responses than single adenosine receptor antagonists, p38 inhibitors, or PDE4 inhibitors administered alone [1]. The study explicitly states that CGH 2466 inhibited airway inflammation 'more potently than the single receptor antagonists or enzyme inhibitors used alone' [1].

Asthma models Airway inflammation In vivo pharmacology

Adenosine A2B Receptor Antagonism: CGH 2466 vs. Theophylline and Receptor-Selective Ligands

CGH 2466 antagonizes the adenosine A2B receptor with an IC50 of 21 ± 3 nM [1]. The adenosine A2B receptor is implicated in mast cell degranulation and airway hyperresponsiveness [2]. Unlike theophylline, which antagonizes adenosine receptors with micromolar potency (typically Ki values in the low micromolar range for A2B) [2], CGH 2466 achieves nanomolar A2B blockade. Unlike highly selective A2B antagonists that lack p38 and PDE4 activities, CGH 2466 combines A2B antagonism with concurrent enzymatic inhibition.

Adenosine receptor pharmacology A2B antagonism Respiratory disease

Differential p38 MAPK Isoform Inhibition: p38α vs. p38β

CGH 2466 exhibits differential inhibition of p38 MAPK isoforms: p38α is inhibited with an IC50 of 187 ± 18 nM, while p38β inhibition requires 400 ± 38 nM [1]. This 2.1-fold selectivity for p38α over p38β provides a defined isoform inhibition signature that may be relevant for studies examining p38 isoform-specific contributions to inflammatory signaling. The standard p38 inhibitor SB203580, used as a comparator in the same study, showed a broader IC50 range (30 nM to >1 μM) across functional leukocyte assays [1].

p38 MAPK signaling Kinase inhibition Isoform selectivity

CGH 2466 Dihydrochloride: Validated Application Scenarios Based on Comparative Evidence


In Vitro Studies of Combined Adenosine A2B Antagonism with Concurrent PDE4 and p38 MAPK Inhibition

CGH 2466 is optimally deployed in in vitro models where simultaneous blockade of adenosine A2B receptors and inhibition of PDE4D and p38α is required to achieve maximal suppression of cytokine production from human leukocytes. The compound demonstrates IC50 values of 30–50 nM in functional leukocyte assays, representing a 2.4- to >200-fold potency advantage over single-target comparators cilomilast, SB203580, and CGS15943 [1]. This scenario is particularly relevant for investigators studying the functional synergy of multi-pathway inhibition in inflammatory signaling cascades.

In Vivo Murine Models of Allergic and LPS-Induced Airway Inflammation

For in vivo pharmacology studies of respiratory inflammation, CGH 2466 administered at 3–10 mg/kg (oral or intranasal) provides a validated tool that produces greater inhibition of airway inflammation than single-target agents used alone [1]. This scenario is appropriate for asthma and COPD research where theophylline-like polypharmacology is desired but with substantially enhanced potency and a well-characterized molecular target profile.

Structure-Activity Relationship Studies on Theophylline-Derived Polypharmacological Agents

CGH 2466 serves as a benchmark compound for medicinal chemistry programs aimed at developing theophylline-derived analogs with improved efficacy. The compound's quantified multi-target profile—A1 (IC50 = 19 nM), A2B (IC50 = 21 nM), A3 (IC50 = 80 nM), p38α (IC50 = 187 nM), p38β (IC50 = 400 nM), and PDE4D (IC50 = 22 nM) [1]—provides a reference dataset against which novel analogs can be benchmarked for target engagement and functional anti-inflammatory activity.

Validation of p38 MAPK Isoform-Specific Contributions to Inflammatory Responses

Investigators examining the relative contributions of p38α versus p38β to inflammatory phenotypes can utilize CGH 2466 as a tool compound with defined 2.1-fold selectivity for p38α (IC50 = 187 ± 18 nM) over p38β (IC50 = 400 ± 38 nM) [1]. When combined with complementary isoform-selective inhibitors or genetic approaches, CGH 2466 enables dissection of p38 isoform-specific signaling in cellular and in vivo models.

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